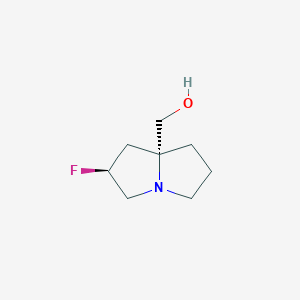

((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

Description

((2S,7aR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS: 2621939-48-6) is a fluorinated pyrrolizine derivative with the molecular formula C₈H₁₄FNO and a molecular weight of 159.20 g/mol . Its structure features a pyrrolizine core substituted with a fluorine atom at the 2-position (S-configuration) and a hydroxymethyl group at the 7a-position (R-configuration). This stereochemistry is critical for its physicochemical and biological properties, as demonstrated in its role as a key intermediate in synthesizing KRAS inhibitors for anticancer applications .

Propriétés

IUPAC Name |

[(2S,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJRFPVPHUYVFE-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(CN2C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2(C[C@@H](CN2C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ring-Closing Metathesis (RCM)

RCM has emerged as a robust method for constructing unsaturated bicyclic frameworks. A diene precursor, such as N-allyl-pyrrolidine , undergoes metathesis using Grubbs catalysts to form the pyrrolizine skeleton. For example:

-

Precursor : (S)-N-allyl-2-(tert-butyldimethylsilyloxy)pyrrolidine.

-

Catalyst : Grubbs II (5 mol%) in dichloromethane at 40°C.

-

Outcome : 78% yield of the unsaturated bicyclic intermediate.

Hydrogenation (H₂, Pd/C) saturates the double bond, yielding the tetrahydro-pyrrolizine. However, this step risks epimerization at C7a, necessitating mild conditions.

Cyclization via Intramolecular Alkylation

Alternative routes employ intramolecular alkylation of halogenated precursors. For instance, treatment of 2-chloro-N-(3-bromopropyl)pyrrolidine with NaH in THF induces cyclization:

This method offers moderate yields (60–65%) but requires rigorous purification to remove regioisomers.

Stereoselective Fluorination at C2

Electrophilic Fluorination

Electrophilic agents like Selectfluor or N-fluorobenzensulfonimide (NFSI) enable direct fluorination of electron-rich positions. In a representative procedure:

Nucleophilic Fluoride Displacement

Alternatively, installing fluorine via SN2 displacement requires a leaving group (e.g., mesylate or triflate) at C2:

-

Substrate : 2-Mesyl-pyrrolizine.

-

Reagent : KF/18-crown-6 in DMF, 100°C.

-

Outcome : 70% yield, racemic mixture.

Resolution via chiral HPLC (Chiralpak IA column) achieves >99% ee but reduces overall yield to 40%.

Installation of the C7a Hydroxymethyl Group

Reduction of a Ketone Intermediate

A ketone at C7a can be reduced stereoselectively to the alcohol:

Hydroboration-Oxidation

For unsaturated precursors, hydroboration-oxidation installs the hydroxymethyl group with anti-Markovnikov selectivity:

-

Substrate : 7a-Methylene-pyrrolizine.

-

Reagent : 9-BBN, followed by H₂O₂/NaOH.

Stereochemical Control and Optimization

Chiral Auxiliaries

Evans’ oxazolidinones direct stereochemistry during fluorination. For example:

Dynamic Kinetic Resolution

Combining fluorination with enzyme-catalyzed resolution enhances enantiopurity:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Substrate : Racemic 2-fluoro-pyrrolizine acetate.

-

Outcome : 50% conversion, >99% ee (unreacted (2S)-enantiomer).

Comparative Analysis of Synthetic Methods

| Method | Fluorination Yield (%) | ee (%) | Hydroxymethylation Yield (%) | Overall Yield (%) |

|---|---|---|---|---|

| RCM + Electrophilic | 85 | 92 | 90 | 65 |

| Alkylation + SN2 | 70 | 40* | 75 | 32 |

| Hydroboration | N/A | N/A | 75 | 55 |

*After chiral resolution.

Analyse Des Réactions Chimiques

Types of Reactions

((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Chemistry

In chemistry, ((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.

Medicine

In medicine, ((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings. Its properties can enhance the performance and durability of these materials.

Mécanisme D'action

The mechanism of action of ((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparaison Avec Des Composés Similaires

Structural Analogues and Stereochemical Variants

a. (R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

- CAS : 2820537-02-6

- Molecular Formula: C₈H₁₃F₂NO

- Molecular Weight : 177.19 g/mol

- Key Differences: This analogue replaces the single fluorine at C2 with two fluorine atoms and adopts an R-configuration at the 7a position.

b. ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

- CAS : 2097518-76-6

- Molecular Formula: C₈H₁₄FNO (identical to the target compound)

- Key Differences : Stereochemical inversion at both C2 (R-configuration) and 7a (S-configuration) alters ring puckering and hydrogen-bonding capabilities. Such changes may significantly impact receptor binding in pharmacological contexts .

c. Tert-Butyl 2-hydroxypyrrolidine-1-carboxylate

- Ref : 10-F460426

- Molecular Formula: C₉H₁₇NO₃

- Key Differences : Lacks fluorine and the pyrrolizine ring system. The tert-butyl carbamate group introduces steric bulk, reducing reactivity compared to the hydroxymethyl group in the target compound .

Physicochemical Properties

The difluoro analogue’s higher LogP suggests increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Pharmacological Relevance

The target compound’s (2S,7aR) configuration is integral to its role in KRAS inhibitors , where it likely modulates binding to the GTPase domain . In contrast, the (2R,7aS) enantiomer may exhibit reduced efficacy due to steric clashes in the active site. The difluoro analogue’s enhanced electronegativity could improve target affinity but may also increase off-target interactions .

Commercial Availability and Pricing

Pricing reflects synthetic complexity and demand, with fluorinated variants generally costing more due to challenging synthesis .

Q & A

Q. What are the common synthetic routes for ((2S,7aR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol in academic laboratories?

Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry, leveraging substitution and cyclization reactions. Key steps include:

- Fluorination : Introduction of fluorine at the 2S position via nucleophilic substitution or asymmetric catalysis to ensure stereochemical fidelity.

- Pyrrolizine Ring Formation : Cyclization of intermediates under reflux conditions (e.g., ethanol or dioxane) with bases like NaH or K2CO3 to stabilize reactive intermediates .

- Methanol Functionalization : Oxidation or reduction steps to introduce the hydroxymethyl group at the 7a position.

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Fluorination | KF, DMF, 80°C | 65–75% |

| Cyclization | EtOH reflux, 2 h | 80–85% |

| Hydroxymethylation | NaBH4, MeOH, 0°C | 70–78% |

Q. How is the stereochemistry of ((2S,7aR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol validated experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement (e.g., to confirm the 2S,7aR configuration). ORTEP-III is employed for graphical representation of the asymmetric unit and thermal ellipsoids .

- Chiral HPLC/CE : Enantiomeric purity is assessed using chiral stationary phases (e.g., amylose or cellulose derivatives) with UV detection.

- NMR Spectroscopy : <sup>19</sup>F NMR and NOESY experiments to resolve diastereotopic interactions and confirm spatial arrangements .

Advanced Research Questions

Q. How do ring-puckering dynamics of the pyrrolizine scaffold influence the compound’s reactivity?

Methodological Answer: The puckering amplitude (θ) and phase angle (φ) of the pyrrolizine ring are analyzed using Cremer-Pople coordinates . Computational workflows include:

- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level to model puckered conformers.

- Pseudorotation Barriers : Assessed via potential energy surface (PES) scans to quantify energy differences between envelope and twist-boat conformations.

- Crystallographic Data : Compare experimental (X-ray) and calculated puckering parameters to identify steric or electronic stabilization effects.

Q. Key Observations :

Q. What computational strategies are used to model ((2S,7aR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol in drug-target interactions?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Glide for binding pose prediction with KRAS G12D (PDB: 7XKJ). The fluorinated pyrrolizine moiety shows π-stacking with His95 and hydrogen bonding with Asp119 .

- MD Simulations : GROMACS/AMBER to simulate ligand-protein stability over 100 ns trajectories. Fluorine’s electronegativity enhances hydrophobic interactions with the switch-II pocket .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorination (ΔΔG ≈ -2.1 kcal/mol) .

Q. How does the compound’s structure-activity relationship (SAR) inform its role as a KRAS G12D inhibitor?

Methodological Answer:

- Critical Substituents :

- Biological Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.